molecular formula C22H19ClN2O2S2 B11966981 (3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11966981
M. Wt: 443.0 g/mol
InChI Key: FPHOLZDVSPTEKR-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, an indolinone core, and a chlorobenzyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the thiazolidinone ring and the indolinone core. Common synthetic routes might include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.

    Formation of the Indolinone Core: This might involve the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under reductive conditions.

    Coupling Reactions: The final step often involves coupling the thiazolidinone and indolinone fragments using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes or receptors, modulating their activity. The thiazolidinone ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their anti-inflammatory and antimicrobial activities.

    Indolinones: Often studied for their anticancer properties.

    Chlorobenzyl derivatives: Common in medicinal chemistry for their bioactivity.

Uniqueness

The combination of these functional groups in a single molecule might confer unique biological activities, making it a valuable compound for further study.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-3-13(2)25-21(27)19(29-22(25)28)18-16-6-4-5-7-17(16)24(20(18)26)12-14-8-10-15(23)11-9-14/h4-11,13H,3,12H2,1-2H3/b19-18-

InChI Key

FPHOLZDVSPTEKR-HNENSFHCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.